![molecular formula C19H21F2NO2 B6641156 3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide](/img/structure/B6641156.png)
3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide
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Overview
Description
3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide A is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound A has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the reduction of inflammation, and the protection against neuronal damage. This compound A has also been found to have antioxidant properties and to regulate the expression of several genes involved in cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide A in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and cellular processes. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide A, including the investigation of its potential therapeutic applications in other areas of research, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound A and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel analogs of this compound A with improved solubility and potency could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide A involves several steps, including the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-fluoro-4-aminobenzamide in the presence of a base. The resulting product is then subjected to a series of reactions, including the addition of 5-bromo-2-pentanone and reduction with lithium aluminum hydride, to yield this compound A.
Scientific Research Applications
3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide A has been shown to have potential therapeutic applications in several areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound A has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound A has been found to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
3-fluoro-4-(4-fluoro-2-methylphenyl)-N-(5-hydroxypentan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO2/c1-12-10-15(20)6-8-16(12)17-7-5-14(11-18(17)21)19(24)22-13(2)4-3-9-23/h5-8,10-11,13,23H,3-4,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXOSTXXCWKTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)C(=O)NC(C)CCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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